tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18395946
InChI: InChI=1S/C12H14BrF2NO2/c1-12(2,3)18-11(17)16-6-7-4-8(13)10(15)5-9(7)14/h4-5H,6H2,1-3H3,(H,16,17)
SMILES:
Molecular Formula: C12H14BrF2NO2
Molecular Weight: 322.15 g/mol

tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate

CAS No.:

Cat. No.: VC18395946

Molecular Formula: C12H14BrF2NO2

Molecular Weight: 322.15 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate -

Specification

Molecular Formula C12H14BrF2NO2
Molecular Weight 322.15 g/mol
IUPAC Name tert-butyl N-[(5-bromo-2,4-difluorophenyl)methyl]carbamate
Standard InChI InChI=1S/C12H14BrF2NO2/c1-12(2,3)18-11(17)16-6-7-4-8(13)10(15)5-9(7)14/h4-5H,6H2,1-3H3,(H,16,17)
Standard InChI Key PHTFICVLOIPQQD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1=CC(=C(C=C1F)F)Br

Introduction

tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate is a synthetic organic compound that belongs to the class of carbamates. It features a tert-butyl group, a carbamate functional group, and a bromine atom along with two fluorine atoms attached to a benzene ring. The molecular formula for this compound is not explicitly provided in the available sources, but its molecular weight is approximately 328.16 g/mol. The presence of both bromine and fluorine substituents enhances its reactivity and potential biological activity.

Synthesis and Chemical Reactions

The synthesis of tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate typically involves multiple steps, including the formation of the carbamate group and the introduction of bromine and fluorine substituents. The choice of nucleophile and reaction conditions significantly influences the outcome and selectivity of these reactions.

Biological Activity and Potential Applications

Compounds with similar structures have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties. The halogen substituents may enhance binding affinity to biological targets, making tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate a candidate for further pharmacological studies.

Potential ApplicationMechanism
Anti-cancerPotential inhibition of specific enzymes or receptors
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialInterference with microbial enzymes or cell wall synthesis

Interaction Studies and Pharmacological Profiling

Interaction studies involving tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate focus on its binding affinity to enzymes or receptors. Techniques such as molecular docking, enzyme inhibition assays, and receptor binding studies are employed to elucidate these interactions.

Comparison with Similar Compounds

Several compounds share structural similarities with tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate, including:

  • tert-Butyl 4-bromo-2-fluorophenylcarbamate: Contains a bromine and fluorine; used in pharmaceuticals.

  • tert-Butyl (3-bromo-5-fluorobenzyl)carbamate: Similar structure; explored for medicinal chemistry applications.

  • tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate: Features additional methyl groups; potential variations in biological activity.

Compound NameCAS NumberKey Features
tert-Butyl 4-bromo-2-fluorophenylcarbamate209958-42-9Bromine and fluorine; pharmaceutical applications
tert-Butyl (3-bromo-5-fluorobenzyl)carbamate1177558-40-5Similar structure; medicinal chemistry applications
tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate2288708-88-1Additional methyl groups; potential variations in biological activity

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